molecular formula C10H14N6O B1492200 2-(4-aminobutan-2-yl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2098008-10-5

2-(4-aminobutan-2-yl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No. B1492200
CAS RN: 2098008-10-5
M. Wt: 234.26 g/mol
InChI Key: XDWNEGRWXOLYEA-UHFFFAOYSA-N
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Description

2-(4-aminobutan-2-yl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one (abbreviated as ABT-2TDP) is a novel small-molecule inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, and ABT-2TDP has been identified as a potential drug target for the treatment of a variety of diseases, including cancer, inflammation, and autoimmune disorders.

Scientific Research Applications

Synthesis of Heterocycles

The chemical compound is used in the synthesis of heterocyclic compounds. For instance, Singh and Kumar (1987) demonstrated the single-step synthesis of condensed heterocyclic compounds through intramolecular additions of nucleophiles to 1,4-dihydropyrimidine-2(3H)-thione derivatives (Singh & Kumar, 1987).

Molecular Structure Studies

Research by Hwang et al. (2006) focused on the synthesis and molecular structure of similar compounds, specifically 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one, revealing insights into molecular crystallization and intermolecular hydrogen bonding (Hwang et al., 2006).

Development of Novel Derivatives

Vahedi et al. (2010) explored the facile synthesis of [1,2,4]triazino[4,3-b][1,2,4,5]tetrazepin derivatives using similar chemical structures. This study illustrates the potential for creating a wide variety of tetrazepines, showcasing the compound's versatility in synthesizing novel derivatives (Vahedi et al., 2010).

Human Renin Inhibitory Activity

Roberts et al. (1990) conducted a study on 1,2,4-triazolo[4,3-a]pyrazine derivatives, including similar compounds, to investigate their human renin inhibitory activity. This research provides insights into the therapeutic potential of these compounds in cardiovascular health (Roberts et al., 1990).

Antimicrobial Activities

Research by Bektaş et al. (2007) on 1,2,4-Triazole derivatives, including compounds structurally similar to the one , demonstrated antimicrobial activities. This highlights the compound's potential application in developing antimicrobial agents (Bektaş et al., 2007).

Plant Growth-Promoting Activities

A study by Ye et al. (2008) on novel 6-aryl-3-(1,2,3,4-tetrahydroxybutan-1-yl)-7H-1,2,4-triazolo[3,4-b][1,3 ,4]thiadiazines, synthesized using related chemical structures, revealed plant growth-promoting activities. This suggests the utility of such compounds in agricultural sciences (Ye et al., 2008).

properties

IUPAC Name

2-(4-aminobutan-2-yl)-6-(1,2,4-triazol-1-yl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O/c1-8(4-5-11)16-10(17)3-2-9(14-16)15-7-12-6-13-15/h2-3,6-8H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWNEGRWXOLYEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)N1C(=O)C=CC(=N1)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-aminobutan-2-yl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-aminobutan-2-yl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
Reactant of Route 2
Reactant of Route 2
2-(4-aminobutan-2-yl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
Reactant of Route 3
2-(4-aminobutan-2-yl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
Reactant of Route 4
2-(4-aminobutan-2-yl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
Reactant of Route 5
2-(4-aminobutan-2-yl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
Reactant of Route 6
2-(4-aminobutan-2-yl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one

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